Functional Potency in Calcium Mobilization Assays on Human Macrophages (HMDMs)
In a head-to-head comparison on human monocyte-derived macrophages (HMDMs), C3a receptor agonist 1 (CAS 944997-60-8) demonstrates a well-defined agonist potency (EC50 = 50 ± 20 nM) [1]. This positions its activity between the more potent but less well-characterized agonist BR103 (EC50 = 22 ± 8 nM) and the significantly less potent endogenous ligand C3a (EC50 = 8 ± 2 nM) [1]. This moderate potency allows for a broader dynamic range in dose-response experiments compared to near-picomolar peptide agonists, reducing the risk of receptor desensitization and off-target effects often seen with ultra-high potency ligands.
| Evidence Dimension | Agonist potency (Ca2+ mobilization) |
|---|---|
| Target Compound Data | EC50 = 50 ± 20 nM |
| Comparator Or Baseline | BR103: EC50 = 22 ± 8 nM; Native C3a: EC50 = 8 ± 2 nM |
| Quantified Difference | ~2.3-fold less potent than BR103; ~6.3-fold less potent than C3a |
| Conditions | Human monocyte-derived macrophages (HMDMs); Ca2+ release assay |
Why This Matters
Understanding precise potency in a relevant human primary cell model is essential for selecting appropriate working concentrations and interpreting functional outcomes, enabling direct comparison of published data across studies.
- [1] Lohman, R. J., et al. (2017). Exploiting a novel conformational switch to control innate immunity mediated by complement protein C3a. Nature Communications, 8(1), 351. Figure 2. View Source
